molecular formula C22H18N2O5 B2581578 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618875-90-4

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2581578
CAS No.: 618875-90-4
M. Wt: 390.395
InChI Key: UOIGFWJJOWWEIF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a structurally complex heterocyclic compound featuring a pyrrol-2-one core substituted with a 4-methoxybenzoyl group at position 4, a 5-methylisoxazole moiety at position 1, a phenyl group at position 5, and a hydroxyl group at position 3.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-13-12-17(23-29-13)24-19(14-6-4-3-5-7-14)18(21(26)22(24)27)20(25)15-8-10-16(28-2)11-9-15/h3-12,19,25H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXFQXYMXHPNJG-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound characterized by a pyrrolone core. Its unique structure, which includes a hydroxyl group, a methoxybenzoyl group, and a methylisoxazolyl group, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of approximately 390.4 g/mol. The structural features include:

  • Hydroxyl Group : Located at the 3-position, which can be oxidized to form a ketone.
  • Methoxybenzoyl Group : Positioned at the 4-position, allowing for potential nucleophilic substitutions.
  • Methylisoxazolyl Group : Found at the 1-position, which may influence the compound's interaction with biological targets.
  • Phenyl Group : At the 5-position of the pyrrolone ring, contributing to its hydrophobic characteristics.

Antioxidant Properties

Research has indicated that derivatives of pyrrolone compounds exhibit significant antioxidant activity. For instance, studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrrolones have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Study on Antioxidant Activity

A study published in MDPI highlighted the synthesis and biological evaluation of pyrrolone derivatives, including those similar to our compound. The results demonstrated improved antioxidant and anti-lipoxygenase activities compared to their precursors. The study utilized in silico methods to predict drug-likeness based on Lipinski’s rule of five, indicating good oral bioavailability potential for these compounds .

The proposed mechanism for the biological activity of similar compounds includes:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways.
  • Receptor Interaction : Potential binding to specific receptors modulating cellular responses.
  • DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, affecting gene expression and cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundHydroxyl, methoxybenzoyl, methylisoxazolyl groupsAntioxidant, anti-inflammatory
6-[4-[3-Hydroxyphenyl]-5-methylpyridazinonePyridazinone coreAntioxidant properties
1-(3-Benzoyl-4-phenyl-1H-pyrrol)Benzoyl groupAntimicrobial activity

Comparison with Similar Compounds

1-Benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (Compound 32)

  • Substituents : Benzyl at position 1, 3,4-dimethylphenyl at position 3, phenyl at position 5.
  • Key Differences : Lacks the 4-methoxybenzoyl and 5-methylisoxazole groups.
  • Synthesis : Prepared from (E)-3,4-dimethylchalcone and phenyl isocyanate under microwave irradiation .
  • Properties : Exhibits antiestrogenic activity, highlighting the role of aryl substituents in biological interactions .

1-(2-(1H-Indol-3-yl)ethyl)-5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one

  • Substituents : Indole-ethyl group at position 1, 2,4-dichlorophenyl at position 5.
  • Key Differences : Retains the 4-methoxybenzoyl group but replaces 5-methylisoxazole with a bulky indole-ethyl moiety.
  • Molecular Weight : 521.39 g/mol (C28H22Cl2N2O4), significantly higher than the target compound due to the indole and dichlorophenyl groups .

Heterocyclic Derivatives with Isoxazole Moieties

5-(5-Methylisoxazol-3-yl)-4-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C1)

  • Core Structure : Dihydropyrimidin-2-one instead of pyrrol-2-one.
  • Substituents : 5-Methylisoxazole at position 5, trifluoromethyl at position 6.
  • NMR Data : δ 9.95 (NH), 6.19 (C=CH), suggesting distinct electronic environments due to the trifluoromethyl group .

Tautomerism and Substituent Effects

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (Compound 5)

  • Core Structure : Pyrazole with β-diketone functionality.
  • Tautomerism : Exists predominantly as a 5-hydroxypyrazole stabilized by intramolecular hydrogen bonding, contrasting with the rigid pyrrolone system of the target compound .
  • Substituent Influence : The 4-methoxyphenyl group in the target compound may enhance solubility compared to the phenyl groups in Compound 5 .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrol-2-one 4-(4-Methoxybenzoyl), 1-(5-methylisoxazol-3-yl), 5-phenyl, 3-hydroxy Not explicitly provided - Structural complexity suggests potential pharmacological activity
1-Benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (32) Pyrrol-2-one 1-Benzyl, 3-(3,4-dimethylphenyl) C26H23NO2 381.47 Antiestrogenic activity; synthesized via chalcone-isocyanate reaction
5-(5-Methylisoxazol-3-yl)-4-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C1) Dihydropyrimidin-2-one 5-Methylisoxazole, 6-trifluoromethyl C15H13F3N2O2 310.27 Trifluoromethyl group enhances lipophilicity; distinct NMR shifts
1-(2-(1H-Indol-3-yl)ethyl)-5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one Pyrrol-2-one 1-Indole-ethyl, 5-(2,4-dichlorophenyl) C28H22Cl2N2O4 521.39 High molecular weight; dichlorophenyl may influence receptor binding specificity

Functional Implications

  • Bioactivity: While antiestrogenic effects are documented for pyrrolone derivatives like Compound 32 , the target compound’s 5-methylisoxazole group could modulate selectivity toward kinases or inflammatory targets, as isoxazoles are known pharmacophores in drug design.
  • Solubility and Stability: The hydroxyl and methoxy groups may enhance aqueous solubility compared to non-polar analogs like Compound 34 (4-nitrophenyl substituent) .

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